N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a benzenesulfonamide moiety. It has been studied for its potential antibacterial, anticancer, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzenesulfonamide with diethylamine. This reaction can be carried out under microwave-assisted conditions, which significantly reduce reaction times and increase yields compared to conventional methods . The reaction conditions generally involve the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and various substituted benzenesulfonamides. These products have been studied for their potential biological activities and applications .
Scientific Research Applications
N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound inhibits the activity of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, leading to a decrease in tumor cell proliferation and induction of apoptosis . Additionally, it acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-4-(hydrazinecarbonyl)benzenesulfonamide include:
- 4-(hydrazinecarbonyl)benzenesulfonamide
- 4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 2-(hydrazinecarbonyl)benzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its enhanced biological activity and selectivity. The presence of the diethyl groups increases its lipophilicity, allowing better cell membrane penetration and interaction with target enzymes. This makes it a more potent inhibitor and a valuable compound for further research and development .
Properties
Molecular Formula |
C11H17N3O3S |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N,N-diethyl-4-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) |
InChI Key |
WTNFOCCDKKVGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
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